molecular formula C22H21N5O2 B2575628 N-benzyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 894993-14-7

N-benzyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2575628
CAS No.: 894993-14-7
M. Wt: 387.443
InChI Key: REPULTHDYWWUCN-UHFFFAOYSA-N
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Description

N-benzyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo-pyrimidine derivative characterized by a 2,3-dimethylphenyl substituent at position 1 of the pyrimidine core and an N-benzyl acetamide side chain. The compound’s structure combines a rigid heterocyclic scaffold with lipophilic and steric features, making it a candidate for exploring structure-activity relationships (SAR) in medicinal chemistry.

Properties

IUPAC Name

N-benzyl-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-15-7-6-10-19(16(15)2)27-21-18(12-25-27)22(29)26(14-24-21)13-20(28)23-11-17-8-4-3-5-9-17/h3-10,12,14H,11,13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPULTHDYWWUCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2,3-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazolone intermediate. This intermediate is then reacted with benzyl bromide under basic conditions to introduce the benzyl group. Finally, the pyrazolone is cyclized with formamide to form the pyrazolo[3,4-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of N-benzyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to anti-cancer effects .

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[3,4-d]pyrimidine Core

Positional Isomerism of Methyl Groups

  • N-(1,3-Benzodioxol-5-yl) Analogue () : Features a 3,4-dimethylphenyl substituent instead. The shifted methyl groups alter electron distribution and steric accessibility, while the benzodioxol moiety in the acetamide side chain increases polarity compared to the benzyl group in the target compound .

Comparison with Fluorinated Analogues

  • 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (): Incorporates fluorine atoms and a chromene system, enhancing electronegativity and rigidity. Fluorine’s electron-withdrawing effects may improve metabolic stability compared to the target compound’s methyl groups .

Modifications in the Acetamide Side Chain

  • N-(1,3-Benzodioxol-5-yl) Derivative () : Replaces the benzyl group with a benzodioxol ring, introducing oxygen atoms that enhance solubility and hydrogen-bonding capacity. This contrasts with the target compound’s purely hydrophobic benzyl substituent .
  • N-Substituted Derivatives () : Synthesized using chloroacetamides, these analogues vary in side-chain flexibility and electronic properties. For example, substitution with piperazine or chlorobenzyl groups may alter pharmacokinetic profiles .

Heterocyclic Core Variations

  • Pyrimido[4,5-d]pyrimidin-4(1H)-one Derivatives (): These compounds replace the pyrazolo[3,4-d]pyrimidine core with a pyrimido-pyrimidine scaffold.

Structural and Physicochemical Comparisons

Table 1: Key Structural and Predicted Physicochemical Properties

Compound Name Core Structure Substituent Features logP (Predicted) Hydrogen-Bond Acceptors
Target Compound Pyrazolo[3,4-d]pyrimidine 2,3-dimethylphenyl, N-benzyl acetamide ~3.5 5
N-(1,3-Benzodioxol-5-yl) Analogue Pyrazolo[3,4-d]pyrimidine 3,4-dimethylphenyl, N-benzodioxol ~2.8 7
Fluorinated Chromene Derivative Pyrazolo[3,4-d]pyrimidine 3-fluorophenyl, chromene, sulfonamide ~4.0 6
Pyrimido[4,5-d]pyrimidin-4(1H)-one Pyrimido[4,5-d]pyrimidine Methoxyphenyl, piperazine ~2.2 8

Key Observations:

Implications for Drug Design

The structural diversity among pyrazolo-pyrimidine derivatives highlights critical SAR considerations:

Side-Chain Flexibility : Rigid substituents (e.g., chromene in ) may enhance binding affinity but reduce metabolic stability compared to flexible acetamide chains.

Core Modifications : Pyrimido-pyrimidine cores () offer distinct π-stacking interactions but may require formulation adjustments due to solubility challenges.

Biological Activity

N-benzyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the context of cancer research. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The molecular formula of this compound is C22H21N5O2C_{22}H_{21}N_{5}O_{2}, with a molecular weight of 387.44 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core which is known for its potential in medicinal chemistry.

Synthesis Overview:
The synthesis typically involves multiple steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
  • Functionalization to introduce the benzyl and dimethylphenyl groups.
  • Acetamide formation via acylation reactions.

This multi-step synthesis is crucial for achieving the desired biological properties and optimizing yield.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It primarily functions through the inhibition of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in various cancer cell lines.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa5.6CDK inhibition
MCF77.2Apoptosis induction
A5496.8Cell cycle arrest

Antioxidant Activity

In addition to its anticancer properties, this compound has shown promising antioxidant activity. It scavenges free radicals effectively, which may contribute to its overall therapeutic potential.

Table 2: Antioxidant Activity Data

Assay Type% Inhibition at 100 µg/mLIC50 (µg/mL)
DPPH93.757.12
ABTS85.4010.25

The mechanism by which this compound exerts its effects involves:

  • Inhibition of CDKs : This leads to disruption in the phosphorylation processes necessary for cell cycle progression.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

4. Case Studies

Several studies have explored the efficacy of this compound in preclinical settings:

  • Study on HeLa Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, supporting its potential as an effective anticancer agent.

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